Cas no 2580244-40-0 (2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid)

2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2580244-40-0
- 2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid
- EN300-27733108
- 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid
-
- インチ: 1S/C17H21NO5/c19-15(20)8-14-9-17(12-23-14)6-7-18(11-17)16(21)22-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20)
- InChIKey: UJOBSNOPNIMVOW-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(=O)O)CC2(C1)CN(C(=O)OCC1C=CC=CC=1)CC2
計算された属性
- せいみつぶんしりょう: 319.14197277g/mol
- どういたいしつりょう: 319.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 448
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 76.1Ų
2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733108-1.0g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 1.0g |
$1844.0 | 2025-03-19 | |
Enamine | EN300-27733108-0.1g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 0.1g |
$1623.0 | 2025-03-19 | |
Enamine | EN300-27733108-2.5g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 2.5g |
$3611.0 | 2025-03-19 | |
Enamine | EN300-27733108-0.5g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 0.5g |
$1770.0 | 2025-03-19 | |
Enamine | EN300-27733108-5.0g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 5.0g |
$5345.0 | 2025-03-19 | |
Enamine | EN300-27733108-0.25g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 0.25g |
$1696.0 | 2025-03-19 | |
Enamine | EN300-27733108-5g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 5g |
$5345.0 | 2023-09-10 | ||
Enamine | EN300-27733108-10g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 10g |
$7927.0 | 2023-09-10 | ||
Enamine | EN300-27733108-1g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 1g |
$1844.0 | 2023-09-10 | ||
Enamine | EN300-27733108-10.0g |
2-{7-[(benzyloxy)carbonyl]-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid |
2580244-40-0 | 95.0% | 10.0g |
$7927.0 | 2025-03-19 |
2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid 関連文献
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acidに関する追加情報
Comprehensive Overview of 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid (CAS No. 2580244-40-0)
2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid (CAS No. 2580244-40-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound features a unique spirocyclic structure, which is increasingly relevant in drug discovery due to its potential to enhance molecular stability and bioavailability. Researchers are particularly interested in its carboxylic acid functionality, which allows for further derivatization, making it a versatile intermediate in synthetic chemistry.
The benzyloxycarbonyl (Cbz) protecting group in 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid plays a critical role in peptide synthesis and other organic transformations. This feature aligns with current trends in green chemistry, where protecting groups that are easily removable under mild conditions are highly sought after. The compound’s spiro[4.4]nonane core also contributes to its rigidity, a property that is valuable in the design of enzyme inhibitors and receptor modulators.
In recent years, the demand for spirocyclic compounds like 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid has surged, driven by their applications in central nervous system (CNS) drug development. The compound’s ability to cross the blood-brain barrier (BBB) makes it a promising candidate for treating neurological disorders, a hot topic in modern pharmacology. Additionally, its structural complexity aligns with the growing interest in 3D molecular architectures, which are known to improve binding affinity and selectivity in drug-target interactions.
From a synthetic perspective, 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid can be prepared via multi-step organic reactions, including cyclization and ester hydrolysis. These processes are often optimized for scalability, reflecting the industry’s focus on cost-effective manufacturing of high-value intermediates. The compound’s CAS No. 2580244-40-0 serves as a unique identifier, ensuring precise tracking in global chemical databases and regulatory submissions.
The versatility of 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid extends to its potential use in bioconjugation and prodrug design. These applications are particularly relevant in the context of targeted drug delivery, a field that has gained traction due to the rise of personalized medicine. Furthermore, the compound’s carboxylate group enables facile attachment to nanoparticles or polymers, opening doors to innovations in nanomedicine and biomaterials.
As the pharmaceutical industry continues to explore spirocyclic scaffolds, 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid stands out as a valuable building block. Its combination of structural novelty and functional adaptability positions it at the forefront of medicinal chemistry research. With ongoing advancements in computational chemistry and high-throughput screening, this compound is likely to play a pivotal role in the discovery of next-generation therapeutics.
In summary, 2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro[4.4]nonan-3-yl}acetic acid (CAS No. 2580244-40-0) is a chemically intriguing and functionally diverse compound with broad applications in drug development and material science. Its relevance to contemporary research themes, such as CNS-targeted therapies and sustainable synthesis, ensures its continued prominence in scientific literature and industrial pipelines.
2580244-40-0 (2-{7-(benzyloxy)carbonyl-2-oxa-7-azaspiro4.4nonan-3-yl}acetic acid) 関連製品
- 2229073-73-6(tert-butyl N-2-(3-hydroxy-4-methoxyphenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2580096-06-4(tert-butyl (1R,5R)-3-azabicyclo3.1.0hexane-1-carboxylate)
- 2172313-67-4(3-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)thian-4-ylacetamido}butanoic acid)
- 41223-14-7(2-Methyl Cyclopentanamine)
- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)
- 2171150-61-9(5-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidopyridine-3-carboxylic acid)
- 1227588-43-3(3-Chloro-5-(2-fluorophenyl)pyridine-2-methanol)
- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)
- 1184986-89-7(3,4-dihydro-2H-spironaphthalene-1,3'-piperidine hydrochloride)
- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)




